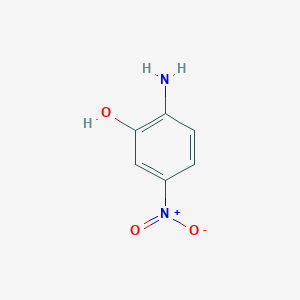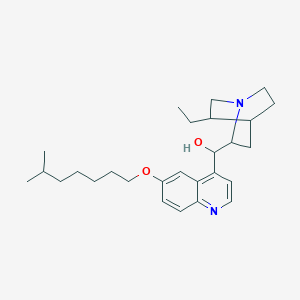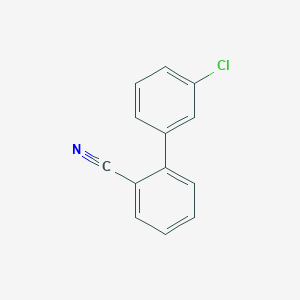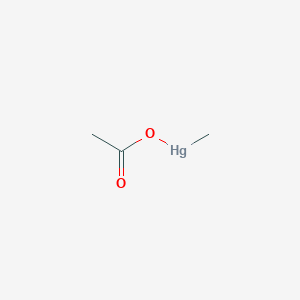
Methylmercury acetate
Vue d'ensemble
Description
Methylmercury acetate is an organomercury compound with the chemical formula CH₃HgO₂CCH₃. It is a derivative of methylmercury, where the methylmercury group is bonded to an acetate group. Methylmercury compounds are known for their high toxicity and ability to bioaccumulate in the food chain, posing significant environmental and health risks.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylmercury acetate can be synthesized through the reaction of methylmercury chloride with sodium acetate in an aqueous medium. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods: Industrial production of this compound involves the use of mercury and methylating agents under stringent safety protocols due to the compound’s high toxicity. The process includes the careful handling of mercury and its compounds, followed by the methylation and acetylation steps to produce this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of inorganic mercury compounds.
Reduction: Reduction reactions can convert this compound back to elemental mercury or other mercury compounds.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc can be used.
Substitution: Nucleophiles like thiols and amines are often employed in substitution reactions.
Major Products Formed:
Oxidation: Inorganic mercury compounds such as mercuric oxide.
Reduction: Elemental mercury and other mercury compounds.
Substitution: Various organomercury compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Methylmercury acetate is used in scientific research to study the toxicological effects of methylmercury compounds. It serves as a model compound to investigate the mechanisms of mercury toxicity, bioaccumulation, and environmental impact. In biology and medicine, it is used to understand the effects of mercury on cellular processes and neurological functions. Industrially, it is used in the synthesis of other organomercury compounds and as a reagent in chemical reactions.
Mécanisme D'action
Methylmercury acetate exerts its toxic effects primarily through the formation of methylmercury-cysteine complexes, which mimic methionine and are transported across cell membranes via amino acid transporters. Once inside the cell, methylmercury disrupts cellular processes by binding to thiol groups in proteins, leading to oxidative stress, disruption of calcium homeostasis, and inhibition of cellular respiration. The compound affects various molecular targets, including enzymes, ion channels, and structural proteins, ultimately leading to cell death.
Comparaison Avec Des Composés Similaires
Ethylmercury acetate: Similar in structure but with an ethyl group instead of a methyl group.
Phenylmercury acetate: Contains a phenyl group instead of a methyl group.
Methylmercury chloride: Similar but with a chloride group instead of an acetate group.
Comparison: Methylmercury acetate is unique due to its specific acetate group, which influences its reactivity and toxicity. Compared to ethylmercury acetate, this compound has a higher tendency to bioaccumulate and is more toxic. Phenylmercury acetate, while also toxic, has different chemical properties due to the presence of the phenyl group. Methylmercury chloride is more commonly studied due to its simpler structure and similar toxicological profile.
Propriétés
IUPAC Name |
acetyloxy(methyl)mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.CH3.Hg/c1-2(3)4;;/h1H3,(H,3,4);1H3;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSGKERZHAYXMQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Hg]C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6HgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074286 | |
| Record name | Methylmercury acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108-07-6 | |
| Record name | Methylmercury acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylmercury acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylmercury acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylmercury acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (acetato-O)methylmercury | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


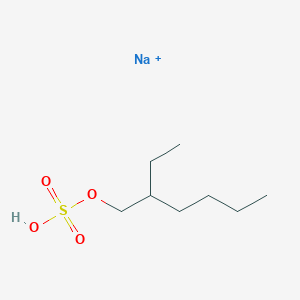
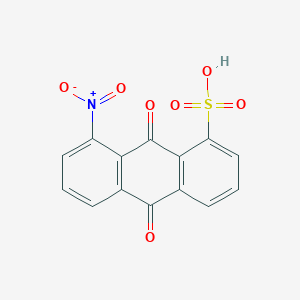
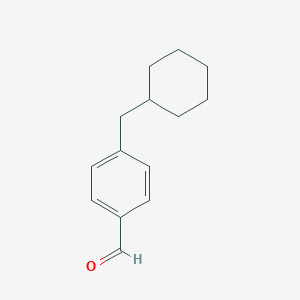

![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)
![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)
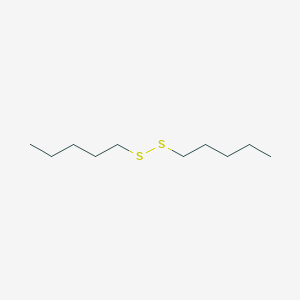
![10,11-Dihydrospiro[5H-dibenzo[a,d]cycloheptene-5,3'-pyrrolidine]-2',5'-dione](/img/structure/B90506.png)

![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)
